molecular formula C6H5ClO4S2 B1586718 Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate CAS No. 59337-92-7

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

Cat. No. B1586718
CAS RN: 59337-92-7
M. Wt: 240.7 g/mol
InChI Key: PJVJBDAUWILEOG-UHFFFAOYSA-N
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Description

“Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate” is a chemical compound with the CAS Number: 59337-92-7 . It has a molecular weight of 241.7 and its IUPAC name is methyl 3- (chlorosulfonyl)-1H-1lambda3-thiophene-2-carboxylate . It is used as a sulfonylating reagent .


Synthesis Analysis

“Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate” can be prepared from methyl 3-amino-2-thiophenecarboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate” is 1S/C6H6ClO4S2/c1-11-6 (8)5-4 (2-3-12-5)13 (7,9)10/h2-3,12H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate” is a white powder . and should be stored in a refrigerator .

Scientific Research Applications

Intermediate for Pharmaceuticals and Herbicides Production Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate is an intermediate in the production of pharmaceuticals and herbicides. It plays a crucial role in the synthesis process, especially in the recovery of acetic acid used as a solvent in its production. Challenges arise in separating acetic acid from the effluent due to the presence of various components, but extraction methods have been shown to be effective in this recovery process (Wang Tian-gui, 2006).

Synthesis of Novel Chemical Compounds Research has explored the potential of this compound in creating new chemical entities. For example, it has been utilized in the synthesis of mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, which are produced through reactions involving alcohols and halogenation processes (C. Corral, J. Lissavetzky, 1984).

Electrophilic Reactions in Organic Synthesis Another significant application is in electrophilic reactions promoted by samarium diiodide. This process enables the synthesis of long-chain esters with remote hydroxyl and carboxyl groups, which have applications in developing various pharmaceutical agents, including antiarthritis drugs and spore germination inhibitors (Yang, Nandy, Selvakumar, Fang, 2000).

Carcinogenic and Genotoxic Potentials Assessment The compound has also been a subject of study in assessing its genotoxic and carcinogenic potentials. Techniques like the Ames test and Comet assay have been used to evaluate the mutagenic and DNA-damaging effects of derivatives of this compound. Such studies are vital for understanding the safety profiles of chemicals used in pharmaceuticals and other industries (Alban Lepailleur et al., 2014).

Applications in Heterocyclic Chemistry In heterocyclic chemistry, methyl 3-(chlorosulfonyl)thiophene-2-carboxylate has been used in the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, indicating its versatility in creating new heterocyclic systems with potential pharmaceutical applications (M. S. Yagodkina-Yakovenko, A. V. Bol’but, M. Vovk, 2018).

Safety And Hazards

“Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate” is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 3-chlorosulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO4S2/c1-11-6(8)5-4(2-3-12-5)13(7,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVJBDAUWILEOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90886355
Record name 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester
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Molecular Weight

240.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

CAS RN

59337-92-7
Record name Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester
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Record name 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester
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Record name 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Carbomethoxy-3-thiophenesulfonyl chloride
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Synthesis routes and methods I

Procedure details

48 G. (0.196 mol) of the obtained 3-chlorosulfonylthiophene-2-carboxylic acid chloride are dissolved in 500 ml. of absolute chloroform, 9.6 g. (0.3 mol) of absolute methanol are added and the solution is heated to reflux for 3 hours [until no more hydrogen chloride evolution]. The mixture is evaporated to dryness in vacuo and the residue allowed to crystallize out. There is obtained pure 3-chlorsulfonylthiophene-2-carboxylic acid methyl ester. 2.41 G. (0.010 mol) of the obtained 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester are dispersed together with 1.53 g. of sarcosine ethyl ester hydrochloride in 10 ml. of absolute pyridine and stirred at room temperature. After 2 hours, the mixture is poured on to 50 ml. of ice-cold 2-N hydrochloric acid and extracted five times with 20 ml. of methylene chloride each time. The combined organic phases are dried over sodium sulfate, filtered and evaporated. The crystalline residue is digested with a small amount of ice-cold ethanol.
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0.196 mol
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Synthesis routes and methods II

Procedure details

7.4 G. of crude 3-sulfothiophene-2-carboxylic acid methyl ester are dissolved in 50 ml. of thionyl chloride and boiled to reflux for 16 hours. The mixture is then evaporated to dryness in vacuo and the remaining bright-yellow oil is brought to crystallization with petroleum ether. There is obtained 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester.
Name
3-sulfothiophene-2-carboxylic acid methyl ester
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Synthesis routes and methods III

Procedure details

Name
COC(=O)c1sccc1S(=O)(=O)O
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
B Saoudi, A Debache, JF Soulé, H Doucet - RSC advances, 2015 - pubs.rsc.org
We report herein on the palladium-catalyzed direct heteroarylation of heteroarenes (eg, pyrroles, furans, and thiophenes) in which heteroarylsulfonyl chlorides are used as coupling …
Number of citations: 12 pubs.rsc.org
PM Toth, S Lieber, FM Scheer, T Schumann… - …, 2016 - Wiley Online Library
Based on 3‐(((4‐(hexylamino)‐2‐methoxyphenyl)amino)sulfonyl)‐2‐thiophenecarboxylic acid methyl ester (ST247, compound 2), a recently described peroxisome proliferator‐…
PM Toth, S Naruhn, VFS Pape, SMA Dörr… - …, 2012 - Wiley Online Library
GSK0660 (1) is the first peroxisome proliferator‐activated receptor (PPAR) β/δ‐selective inhibitory ligand described in the literature. Based on its structure, we designed and synthesized …
CS Wang, PH Dixneuf, JF Soulé - Organic & biomolecular chemistry, 2018 - pubs.rsc.org
Pyridin-2-ylmethyl tosylate derivatives are obtained in high yields from 2-alkylpyridine 1-oxides via a [3,3]-sigmatropic rearrangement of the adduct between 2-alkylpridine 1-oxides with …
Number of citations: 10 pubs.rsc.org
A Hfaiedh, HB Ammar, JF Soulé… - Organic & Biomolecular …, 2016 - pubs.rsc.org
The direct arylation of N-protected 3-haloindole derivatives with benzenesulfonyl chlorides as coupling partners using 5 mol% of bis(acetonitrile)dichloropalladium(II) catalyst and …
Number of citations: 14 pubs.rsc.org
F Genovese, S Lazzari, E Venturi, L Costantino… - Medicinal Chemistry …, 2017 - Springer
Bacterial resistance represents a worldwide emergency threatening the efficacy of all available antibiotics. Among the several resistance mechanisms developed by bacteria, β-…
Number of citations: 13 link.springer.com
Y Fu, MP Li, CZ Shi, FR Li, Z Du, C Huo - Organic & Biomolecular …, 2019 - pubs.rsc.org
In this paper, regiospecific, double intraannular C–N bond cleavages of N-alkyl 4-oxopiperidinium salts are presented. The reaction sequence involves a charge-transfer complex, in …
Number of citations: 5 pubs.rsc.org
W Hagui, K Yuan, N Besbes, E Srasra… - …, 2015 - Wiley Online Library
Condensed N‐heterocycles were prepared by using iterative C−H bond activation reactions catalyzed by palladium. The first step consists of a palladium‐catalyzed direct desulfitative C…
JH Zhao, S Ma, CY Li, HC Zhang, LJ Zhao… - European Journal of …, 2023 - Elsevier
Rheumatoid arthritis (RA) is a persistent autoimmune ailment that is typified by the development of pannus, proliferation of synovial lining cells, microvascular neogenesis, infiltration of …
Number of citations: 1 www.sciencedirect.com
DF Vieira, JY Choi, WR Roush, LM Podust - ChemBioChem, 2014 - Wiley Online Library
Chagas disease is a chronic infection caused by the protozoan parasite Trypanosoma cruzi, manifested in progressive cardiomyopathy and/or gastrointestinal dysfunction. Therapeutic …

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